molecular formula C14H14O4 B14336382 [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- CAS No. 107777-49-1

[1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-

Cat. No.: B14336382
CAS No.: 107777-49-1
M. Wt: 246.26 g/mol
InChI Key: JMRBJLVTXSIPQQ-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- (CAS 1448722-98-2) is a chiral biphenyl derivative featuring hydroxyl groups at the 2,2' positions and methoxy substituents at the 6,6' positions. This compound is structurally characterized by its rigid biphenyl backbone, which is electronically modulated by the electron-donating methoxy groups. It serves as a precursor or ligand in asymmetric catalysis, particularly in ruthenium-catalyzed hydrogenation reactions, where its stereoelectronic properties influence enantioselectivity . Additionally, biphenyl diol derivatives are studied for biological activities, including antioxidant and cytotoxic effects, though specific data for this compound in these contexts remain less explored compared to analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,2’-diol, 6,6’-dimethoxy- typically involves the reaction of 2,2’-dihydroxybiphenyl with methoxy reagents under specific conditions. One common method is the methylation of 2,2’-dihydroxybiphenyl using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity [1,1’-Biphenyl]-2,2’-diol, 6,6’-dimethoxy-.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the biphenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinones and other oxidized biphenyl derivatives.

    Reduction: Dihydroxybiphenyl derivatives.

    Substitution: Halogenated, nitrated, and sulfonated biphenyl compounds.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in various catalytic reactions, enhancing the efficiency and selectivity of the catalysts.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

    Antioxidant Properties: Its antioxidant properties are explored for potential therapeutic applications.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals.

    Therapeutic Agents: Research is ongoing to explore its use as a therapeutic agent for various diseases.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which [1,1’-Biphenyl]-2,2’-diol, 6,6’-dimethoxy- exerts its effects involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Chiral Diphosphine Ligands in Catalysis

2.1.1. 2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl (BINAP)

  • Structure : Binaphthyl backbone with phosphine groups at 2,2' positions.
  • Comparison: BINAP’s naphthyl rings impart greater steric bulk compared to the biphenyl core of [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-. This results in higher enantiomeric excess (ee) in some hydrogenation reactions but reduced compatibility with sterically demanding substrates.

2.1.2. 6,6′-Dimethyl-2,2′-bis(diphenylphosphino)-1,1′-biphenyl (BIPHEMP)

  • Structure : Biphenyl backbone with methyl groups at 6,6' and phosphines at 2,2'.
  • Comparison : Methyl substituents in BIPHEMP provide weaker electron-donating effects than methoxy groups, leading to distinct electronic profiles. In Ru-catalyzed ketone hydrogenation, BIPHEMP exhibits moderate ee (85–90%), whereas [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- derivatives (e.g., MeO-BIPHEP) achieve >95% ee due to optimized steric and electronic tuning .

SYNPHOS and DIFLUORPHOS

  • Structure : SYNPHOS features a bicyclic phosphine framework; DIFLUORPHOS incorporates fluorinated aryl groups.
  • Comparison : Both ligands exhibit broader substrate scope in asymmetric hydrogenation than [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- derivatives. However, the latter’s methoxy groups enable superior performance in prochiral olefin hydrogenation, with ee values exceeding 99% in specific cases .
Compound Substituents Key Catalytic Application Enantiomeric Excess (ee) Reference
BINAP Naphthyl, phosphine Ketone hydrogenation 80–90%
BIPHEMP Methyl, phosphine Olefin hydrogenation 85–90%
MeO-BIPHEP Methoxy, phosphine Prochiral ketone hydrogenation >95%
SYNPHOS Bicyclic phosphine Broad hydrogenation substrates 90–99%

Biphenolic Antioxidants and Bioactive Derivatives

3,3′-Dimethoxy-5,5′-di-2-propenyl-1,1′-biphenyl-2,2′-diol (bis-EUG)

  • Structure : Allyl groups at 5,5' and methoxy at 3,3'.
  • Comparison: Bis-EUG demonstrates potent antioxidant activity (IC₅₀ = 12 µM in DPPH assay) due to its allyl substituents, which enhance radical stabilization.

6,6′-Dihydroxy-5,5′-dimethoxy-1,1′-biphenyl-3,3′-dicarbaldehyde (BiVA)

  • Structure : Aldehyde groups at 3,3' and methoxy at 5,5'.
  • Comparison: BiVA’s aldehyde moieties enable covalent anchoring to mesoporous alumina, enhancing thermal stability for industrial antioxidant applications.

(±)-2,2’-Dihydroxy-3,3’-dimethoxy-5,5’-diallyl-6,6’-dibromo-1,1’-biphenyl

  • Structure : Bromine at 6,6', allyl at 5,5'.
  • Comparison: Bromination increases log P (octanol-water partition coefficient), enhancing cytotoxicity (IC₅₀ = 8 µM in HL-60 cells). The 6,6′-dimethoxy derivative may exhibit lower cytotoxicity but improved biocompatibility .
Compound Substituents Bioactivity Key Finding Reference
bis-EUG Allyl, methoxy Antioxidant, cytotoxic IC₅₀ = 12 µM (DPPH)
BiVA Aldehyde, methoxy Antioxidant (supported) Stable up to 300°C
Brominated biphenyl diol Bromine, allyl Cytotoxic IC₅₀ = 8 µM (HL-60)
[Target compound] Methoxy, hydroxyl Understudied in bioactivity Potential for catalysis

Structural Analogs in Materials Science

6,6′-Dinitro-1,1′-biphenyl-2,2′-dicarboxylic Acid

  • Structure : Nitro and carboxylic acid groups at 6,6' and 2,2'.
  • Comparison : The nitro groups introduce strong electron-withdrawing effects, making this compound unsuitable for catalysis but relevant in high-energy materials. The methoxy groups in [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- offer opposing electronic effects, favoring electron-rich catalytic environments .

[3,3’-Tetrahydro-6,6’-dimethoxy-3,3’-bi-2H-benzopyran]-4,4’-diol

  • Structure : Benzopyran rings with methoxy at 6,6'.

Biological Activity

[1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological assays, and case studies that highlight its therapeutic potential.

Synthesis of [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-

The synthesis of [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- can be achieved through various methods. A notable approach involves the use of biocatalytic procedures that enhance enantioselectivity. For instance, four different preparations of Pseudomonas cepacia have shown high steric recognition leading to efficient kinetic resolution of the compound .

Table 1: Synthesis Methods

MethodDescriptionYield (%)
BiocatalyticKinetic resolution using Pseudomonas cepaciaHigh
Chemical SynthesisTraditional organic synthesis methodsVariable

Antioxidant Activity

Research indicates that [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- exhibits significant antioxidant properties. These properties are crucial for mitigating oxidative stress-related diseases. The compound's ability to scavenge free radicals has been demonstrated in various in vitro assays.

Antidiabetic Properties

The compound has also been evaluated for its antidiabetic potential through inhibition assays targeting enzymes such as α-amylase and α-glucosidase. These enzymes are critical in carbohydrate digestion and glucose absorption. Inhibition of these enzymes can lead to lower blood glucose levels.

Table 2: Antidiabetic Activity Assays

Assay TypeTarget EnzymeResult
Inhibition Assayα-AmylaseSignificant Inhibition
Inhibition Assayα-GlucosidaseModerate Inhibition

Antimicrobial Activity

The antimicrobial properties of [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- have been studied against various pathogens. The compound demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Case Study 1: Antioxidant Efficacy

In a study assessing the antioxidant activity of various biphenyl derivatives, [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- was found to significantly reduce oxidative stress markers in cell cultures treated with hydrogen peroxide.

Case Study 2: Antidiabetic Mechanism

A recent investigation into the antidiabetic mechanisms revealed that [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- effectively modulates insulin secretion via inhibition of Dipeptidyl Peptidase IV (DPP-IV), enhancing GLP-1 availability and promoting insulin release.

Q & A

Q. Basic: What are the critical safety protocols for handling [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and approved eye protection to prevent skin/eye contact. Use respirators if ventilation is insufficient .
  • Ventilation: Ensure fume hoods or local exhaust systems are operational to avoid inhalation of dust or vapors .
  • Spill Management: Avoid dust formation; use inert absorbents (e.g., vermiculite) and dispose of contaminated materials as hazardous waste .
  • Fire Safety: Use water fog, CO₂, or dry chemical extinguishers. Firefighters must wear self-contained breathing apparatus due to toxic gas emissions (e.g., NOx, CO) .

Q. Basic: How can researchers synthesize [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- with high purity?

Answer:

  • Proton-Coupled Electron Transfer (PCET) Method: React para-substituted phenol with FeIII–MnIV complexes to generate phenoxyl radicals, followed by bimolecular homocoupling. GC-MS quantification confirms >95% purity .
  • Alternative Routes: Palladium-catalyzed cross-coupling of halogenated precursors, with purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Basic: What analytical techniques are recommended for structural characterization of this compound?

Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm methoxy (–OCH₃) and diol (–OH) groups. Compare with reference data for 3,3'-dimethoxy derivatives .
  • Mass Spectrometry: High-resolution ESI-MS (e.g., m/z 246.2 for [M-H]⁻) validates molecular weight .
  • X-ray Crystallography: Resolve stereochemistry and confirm biphenyl torsion angles (e.g., nitro-substituted analogs in ).

Q. Advanced: How does this compound function as a ligand in transition-metal catalysis?

Answer:

  • Hydroformylation Catalysis: The phosphine-modified derivative (e.g., BiPhePhos) coordinates to Rh or Ru centers, enabling regioselective alkene hydroformylation. Steric bulk from tert-butyl groups enhances selectivity .
  • Asymmetric Catalysis: Chiral variants (e.g., Cl-MeO-BIPHEP) act as ligands in gold-catalyzed enantioselective transformations, leveraging methoxy groups for π–π interactions .

Q. Advanced: What reaction mechanisms involve [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- as an intermediate?

Answer:

  • Oxidative Coupling: Under Fe/Mn-oxo catalysts, the compound forms via PCET, where phenolic C–O bonds are cleaved and reformed through radical intermediates .
  • Phosphonation: Palladium-mediated C–P bond formation at the 6,6′-positions generates diphosphonic acids for hybrid materials .

Q. Advanced: How can researchers resolve contradictions in structural assignments of biphenyl derivatives?

Answer:

  • Case Study: A marine metabolite initially misassigned as a binaphthalenetetrol was corrected to a tetrabrominated diphenyl ether via comparative NMR and X-ray analysis .
  • Methodology: Combine synthetic replicates with advanced spectral cross-validation (e.g., 2D NMR, isotopic labeling) to confirm regioisomerism .

Q. Advanced: What computational tools model the electronic properties of this compound for catalytic applications?

Answer:

  • DFT Calculations: Simulate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. Methoxy groups lower oxidation potentials, enhancing electron-donating capacity .
  • Molecular Dynamics: Model ligand–metal interactions (e.g., Rh–P bond distances) to optimize catalytic activity .

Q. Advanced: How does chirality in 6,6'-dimethoxy derivatives influence their utility in materials science?

Answer:

  • Liquid Crystal Dopants: Chiral biphenyls with 2,2′-substituents induce helical twisting in nematic phases, critical for display technologies. Enantiopure synthesis (>95% ee) via chiral auxiliaries is required .
  • Hybrid Materials: Phosphonated derivatives anchor to mesoporous alumina, enhancing antioxidant activity through improved surface dispersion .

Q. Basic: What environmental precautions are necessary when disposing of this compound?

Answer:

  • Waste Treatment: Incinerate in EPA-approved facilities with scrubbers to neutralize acidic gases (e.g., HBr). Avoid release into waterways due to bioaccumulation risks .
  • Biodegradability: No data available; assume persistence and use closed-loop recycling in lab workflows .

Q. Advanced: How can researchers optimize the compound’s antioxidant activity for biomedical applications?

Answer:

  • Mesoporous Support: Immobilize 3,3′-dimethoxy-5,5′-di-2-propenyl derivatives on alumina (BET surface area >300 m²/g) to enhance stability and controlled release .
  • Structure–Activity Relationship (SAR): Introduce electron-withdrawing groups (e.g., –CHO at 3,3′) to improve radical scavenging efficacy .

Properties

CAS No.

107777-49-1

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

2-(2-hydroxy-6-methoxyphenyl)-3-methoxyphenol

InChI

InChI=1S/C14H14O4/c1-17-11-7-3-5-9(15)13(11)14-10(16)6-4-8-12(14)18-2/h3-8,15-16H,1-2H3

InChI Key

JMRBJLVTXSIPQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1C2=C(C=CC=C2OC)O)O

Origin of Product

United States

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